molecular formula C25H48O4 B1606771 Dioctyl azelate CAS No. 2064-80-4

Dioctyl azelate

Cat. No.: B1606771
CAS No.: 2064-80-4
M. Wt: 412.6 g/mol
InChI Key: XWVQUJDBOICHGH-UHFFFAOYSA-N
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Description

Dioctyl azelate, also known as bis(2-ethylhexyl) azelate, is an organic compound with the molecular formula C25H48O4. It is a diester of azelaic acid and 2-ethylhexanol. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. It is particularly valued for its excellent low-temperature properties and is commonly used in the production of flexible polyvinyl chloride (PVC) products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyl azelate is synthesized through the esterification of azelaic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The reaction can be represented as follows:

Azelaic Acid+2EthylhexanolDioctyl Azelate+Water\text{Azelaic Acid} + 2 \text{Ethylhexanol} \rightarrow \text{this compound} + \text{Water} Azelaic Acid+2Ethylhexanol→Dioctyl Azelate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of ionic liquid catalysts to improve yield and efficiency. For example, a method has been developed where an ionic liquid catalyst is used to achieve a yield of 99.3% . This method offers advantages such as reduced reaction time and improved catalyst stability.

Chemical Reactions Analysis

Types of Reactions

Dioctyl azelate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form azelaic acid and 2-ethylhexanol.

    Oxidation: this compound can be oxidized to form azelaic acid and other oxidation products.

    Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, resulting in the formation of new esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: Azelaic acid and 2-ethylhexanol.

    Oxidation: Azelaic acid and other oxidation products.

    Transesterification: New esters formed from the exchange of ester groups.

Mechanism of Action

The mechanism of action of dioctyl azelate is primarily related to its role as a plasticizer. By incorporating into polymer matrices, it reduces the intermolecular forces between polymer chains, thereby increasing flexibility and reducing brittleness. In biological systems, its mechanism of action may involve modulation of immune responses, similar to azelaic acid .

Comparison with Similar Compounds

Dioctyl azelate is often compared with other plasticizers such as:

This compound stands out due to its balance of low-temperature performance, compatibility with PVC, and lower toxicity compared to some phthalate-based plasticizers.

Properties

IUPAC Name

dioctyl nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O4/c1-3-5-7-9-14-18-22-28-24(26)20-16-12-11-13-17-21-25(27)29-23-19-15-10-8-6-4-2/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVQUJDBOICHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022498, DTXSID901337817
Record name Nonanedioic acid, di-C8-12-alkyl esters
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Record name Dioctyl azelate
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Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2064-80-4, 68909-85-3
Record name Dioctyl azelate
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Record name Dioctyl azelate
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Record name Nonanedioic acid, di-C8-12-alkyl esters
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Record name Dioctyl azelate
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Record name Dioctyl azelate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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